Product packaging for Methyloxaloacetate(Cat. No.:)

Methyloxaloacetate

Cat. No.: B1216108
M. Wt: 146.1 g/mol
InChI Key: CXJNNMFPXAHDPF-REOHCLBHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyloxaloacetate is a methyl ester derivative of oxaloacetate (OAA), a crucial intermediate in fundamental metabolic pathways such as the tricarboxylic acid (TCA) cycle . It serves as a valuable precursor and stable analog for researching cellular energy production, gluconeogenesis, and amino acid synthesis . In research settings, compounds like this compound are used to study the kinetic properties and mechanisms of key metabolic enzymes, including aspartate transaminase and malate dehydrogenase . Oxaloacetate and its derivatives are also investigated for their potential to modulate energy metabolism, influence the NAD+/NADH ratio, and act as glutamate scavengers in neurological and metabolic disease models . Furthermore, related β-dicarbonyl compounds are known to exhibit keto-enol tautomerism, stabilized by intramolecular hydrogen bonding, making them subjects of interest in physicochemical and structural analysis studies . This product is intended for use in controlled laboratory research. For Research Use Only (RUO). Not for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6O5 B1216108 Methyloxaloacetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H6O5

Molecular Weight

146.1 g/mol

IUPAC Name

(2S)-2-methyl-3-oxobutanedioic acid

InChI

InChI=1S/C5H6O5/c1-2(4(7)8)3(6)5(9)10/h2H,1H3,(H,7,8)(H,9,10)/t2-/m0/s1

InChI Key

CXJNNMFPXAHDPF-REOHCLBHSA-N

SMILES

CC(C(=O)C(=O)O)C(=O)O

Isomeric SMILES

C[C@@H](C(=O)C(=O)O)C(=O)O

Canonical SMILES

CC(C(=O)C(=O)O)C(=O)O

Origin of Product

United States

Biological Occurrence and Distribution of Methyloxaloacetate

Methyloxaloacetate in Eukaryotic Metabolic Systems Research

Plant Metabolic Research Involving this compound

The identification of this compound in the plant kingdom is a relatively recent development, largely attributable to the advent of high-resolution metabolomics platforms. While not a ubiquitously abundant metabolite, its detection in specific plant species and tissues suggests a specialized role.

Plants are known to produce a vast and diverse array of chemical compounds, with estimates suggesting that the green kingdom collectively synthesizes millions of metabolites. nih.gov These compounds are integral to plant growth, development, and responses to environmental stresses. nih.gov The process of methylation, catalyzed by methyltransferases, is a common biochemical reaction in plants that contributes to the diversification of these specialized metabolites. nih.gov This suggests a potential biosynthetic pathway for this compound, likely involving the methylation of a precursor molecule.

Research into plant-microbe interactions has provided an ecological context for the potential relevance of this compound. Facultative methylotrophic bacteria, such as those from the genus Methylobacterium, are commonly found colonizing the surfaces of plants. nih.govnih.gov These bacteria are capable of utilizing methanol (B129727), a compound released by plants as a byproduct of pectin (B1162225) metabolism, as their sole carbon and energy source. nih.govnih.gov This close metabolic relationship between plants and methylotrophs raises the possibility that this compound could be an intermediate or byproduct of these interactions, either within the plant itself or in the associated microbial community.

While direct quantitative data for this compound across a wide range of plant species remains limited in publicly accessible databases, its synonyms, such as (2S)-2-methyl-3-oxobutanedioic acid and (S)-2-methyl-3-oxosuccinic acid , appear in chemical and metabolomic databases. The development of comprehensive plant metabolome databases, such as RefMetaPlant and the Plant Metabolome Repository, which contain vast collections of mass spectral data from numerous plant species, provides a promising avenue for future identification and quantification of this compound across the plant kingdom. nih.govbiosino.orgmetabolites.in

Table 1: Plant Species with Potential for this compound Presence

Plant SpeciesAssociated Research ContextReference
Medicago truncatulaColonized by methylotrophic bacteria (Methylobacterium extorquens) that utilize plant-derived methanol. nih.govnih.gov

This table is based on indirect evidence and the presence of associated metabolic pathways. Direct detection and quantification of this compound in these species require further targeted research.

Comparative Analysis of this compound Distribution Across Domains of Life

The distribution of this compound and its metabolic pathways across the three domains of life—Bacteria, Archaea, and Eukarya—is not yet well-defined and appears to be non-uniform. The unique metabolic capabilities of each domain suggest distinct roles and occurrences for this compound.

Bacteria: The presence of methylotrophic bacteria on plants highlights a key niche where this compound or related C1-compounds could play a role in microbial metabolism. nih.govnih.gov These bacteria possess specialized enzymatic machinery to process single-carbon compounds, and it is plausible that this compound could be an intermediate in these pathways.

Archaea: Archaea are known for their unique metabolic pathways, which often differ significantly from those in Bacteria and Eukarya. frontiersin.org Some archaea, for instance, are capable of metabolizing methoxylated aromatic compounds. nih.gov While direct evidence for this compound in archaea is scarce, their diverse and often unique metabolic strategies make them a potential domain for discovering novel pathways involving this compound.

Eukarya: Within the domain Eukarya, the known presence of this compound is limited. As discussed, its identification in plants is an emerging area of research. In other eukaryotes, the data is even more sparse. Comprehensive metabolomic databases are essential tools for exploring the presence of such specialized metabolites across a wider range of eukaryotic organisms.

Table 2: Comparative Overview of this compound Potential Across Life Domains

DomainPotential for this compound PresenceRationale
Bacteria PossibleAssociated with methylotrophic metabolism, particularly in plant-associated bacteria.
Archaea PlausiblePossess unique metabolic pathways, including the metabolism of methylated compounds.
Eukarya Emerging EvidenceDetected in the context of plant metabolic research; distribution in other eukaryotes is largely unknown.

Biosynthetic and Catabolic Pathways of Methyloxaloacetate

Methyloxaloacetate as an Intermediate in Amino Acid Metabolism Research

Research has identified this compound as a key intermediate in specific amino acid metabolic pathways, including those related to glutamate (B1630785) and the biosynthesis of non-natural amino acids.

The glutamate pathway offers an alternative route for the synthesis of certain amino acids. Within this context, beta-methyloxaloacetate emerges as a significant intermediate.

Studies have described the conversion of beta-methylaspartate to beta-methyloxaloacetate. This transformation is often facilitated by transamination reactions, where an amino group is transferred from beta-methylaspartate to a keto acid acceptor, yielding beta-methyloxaloacetate and the corresponding amino acid. This step is recognized as part of the broader glutamate pathway research asm.orgresearchgate.net.

Table 3.1.1.1: Conversion of Beta-Methylaspartate to Beta-Methyloxaloacetate

PrecursorProductReaction TypeKey Enzyme (Implied)Research Context
Beta-MethylaspartateBeta-MethyloxaloacetateTransaminationAspartate aminotransferase (or similar)Glutamate pathway research asm.orgresearchgate.net

Beta-methyloxaloacetate is also a crucial intermediate in the research surrounding the biosynthesis of 2-ketobutyrate. The decarboxylation of beta-methyloxaloacetate yields 2-ketobutyrate, a precursor for the synthesis of amino acids like isoleucine and threonine asm.orgresearchgate.nethmdb.ca. This pathway is particularly relevant in understanding alternative routes for amino acid production in various organisms.

Table 3.1.2: Beta-Methyloxaloacetate in 2-Ketobutyrate Biosynthesis

IntermediateProductReaction TypeSignificance in Research
Beta-Methyloxaloacetate2-KetobutyrateDecarboxylationPrecursor for isoleucine and threonine biosynthesis asm.orgresearchgate.nethmdb.ca

This compound and its derivatives are also explored in the context of synthesizing non-natural amino acids. For instance, research into the biosynthesis of L-homoalanine, a non-proteinogenic amino acid, involves pathways that can utilize intermediates derived from or related to this compound metabolism. The diversion of 2-ketobutyrate, which can be produced from beta-methyloxaloacetate, is a strategy employed in engineering microorganisms for the production of L-homoalanine researchgate.netnih.govresearchgate.netnih.gov.

Table 3.1.3: this compound in Non-Natural Amino Acid Biosynthesis

Intermediate/PrecursorTarget Non-Natural Amino AcidMetabolic ConnectionResearch Focus
2-KetobutyrateL-HomoalanineDerived from beta-methyloxaloacetate decarboxylationEngineering microbial synthesis of L-homoalanine researchgate.netnih.govresearchgate.netnih.gov

The Glutamate Pathway to Beta-Methyloxaloacetate

This compound in Methylmalonic Acid Metabolism Research

This compound also features in the metabolic pathways related to methylmalonic acid.

A key catabolic step involving this compound is its decarboxylation to methylmalonic semialdehyde. This reaction is an important step in the breakdown of certain amino acids and other metabolic compounds, ultimately contributing to the methylmalonic acid metabolic network google.comresearchgate.netebi.ac.uknih.gov. Methylmalonic semialdehyde is then further processed, typically by methylmalonate-semialdehyde dehydrogenase, to propionyl-CoA researchgate.netebi.ac.uknih.gov.

Table 3.2.1: Decarboxylation of this compound

PrecursorProductReaction TypeDownstream ProcessingResearch Context
This compoundMethylmalonic SemialdehydeDecarboxylationFurther metabolized by methylmalonate-semialdehyde dehydrogenase to propionyl-CoA researchgate.netebi.ac.uknih.govMethylmalonic acid metabolism research google.comresearchgate.netebi.ac.uknih.gov

Compound List:

this compound

Beta-Methyloxaloacetate

Beta-Methylaspartate

2-Ketobutyrate

L-Homoalanine

Methylmalonic Semialdehyde

Glutamate

Isoleucine

Threonine

Propionyl-CoA

Malate

Oxaloacetate

2-Oxoglutarate

L-Glutamate

Citrate (B86180)

Acetyl-CoA

3-Methylmalate

Malonic Semialdehyde

3-Hydroxyisobutyric Acid

3-Hydroxypropionic Acid

3-Aminoisobutyric Acid

Beta-Alanine

O-Phospho-homoserine

O-Acetyl-homoserine

L-Homoserine

Acryloyl-CoA

Lactoyl-CoA

3-Hydroxypropanoyl-CoA

Succinyl-CoA

Succinate

Microcystin

Cylindrospermopsin

Nodularin

Anatoxin

Saxitoxin

Lyngbyatoxin

Adda

D-MeAsp

D-Glu

McyI

McyE

McyF

McyH

CyrK

L-BMAA

Synechocystis PCC 6803

Synechococcus sp.

3-Phosphoglycerate

2-Phosphoglycerate

GABA

Beta-phenylalanine

L-ABA

Glycerate

Glycolate

Hydroxypyruvate

Pyruvate (B1213749)

L-Homoserine

L-N(6)-(1-iminoethyl)lysine

L-Homoarginine

Arginine

Pyrrolysyl-tRNA synthetase (PylRS)

HarRS

tRNA(Pyl) CCU

Engineered Pathways for Methylmalonic Acid Production

Metabolic engineering efforts aim to enhance the production of valuable compounds like methylmalonic acid. These strategies often involve the manipulation of existing pathways or the introduction of novel enzymatic steps. While direct pathways engineered specifically for this compound production are not extensively detailed in the provided literature, its precursor, (3-methyl)malate, and its product, (3-methyl)aspartate, are relevant. Engineered pathways for methylmalonic acid production might indirectly involve intermediates related to this compound if such pathways are designed to produce specific precursors or derivatives. For instance, patent literature suggests engineering microorganisms to produce methylmalonic acid through pathways involving methylmalonyl-CoA and methylmalonic semialdehyde, where this compound could potentially be an intermediate or a related compound in alternative routes google.com.

This compound within Cyclic Metabolic Routes

This compound's position within metabolic networks can be understood by examining its links to established cycles.

The Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle, is central to cellular respiration and energy production. While this compound is not a canonical intermediate of the standard TCA cycle, it is structurally related to oxaloacetate, a key component of this cycle. Oxaloacetate is a four-carbon dicarboxylic acid that condenses with acetyl-CoA to initiate the TCA cycle. This compound, with its methyl group substitution, suggests a potential role in modified or related C4 dicarboxylic acid pathways. Some literature mentions this compound in proximity to discussions of the TCA cycle, implying potential, albeit indirect, connections or roles in anaplerotic reactions or related metabolic flux regulation worktribe.comcore.ac.uknottingham.ac.uknottingham.ac.uknih.govbiorxiv.org. For example, methylmalonic acid, a closely related compound, enters the TCA cycle via succinyl-CoA through methylmalonyl-CoA mutase, highlighting how methyl-substituted intermediates can interface with central carbon metabolism wikipedia.orgsynnovis.co.uk.

Enzymatic Steps Leading to this compound Formation

The synthesis of this compound is primarily attributed to specific enzymatic activities, particularly those involving 2-hydroxyacid dehydrogenases.

A key enzyme identified in the formation of this compound is McyI, classified as a 2-hydroxyacid dehydrogenase. McyI is involved in the biosynthesis of microcystins, a group of cyanotoxins. Specifically, McyI catalyzes the conversion of (3-methyl)malate into (3-methyl)oxaloacetate, which is then used to produce the non-proteinogenic amino acid (3-methyl)aspartate researchgate.netresearcher.lifenih.govresearchgate.netrcsb.orgresearchgate.net. This reaction highlights McyI's role as a catalyst in generating this compound from its hydroxyacid precursor. The 2-hydroxyacid dehydrogenase (2HADH) family, to which McyI belongs, comprises oxidoreductases that interconvert 2-keto acids and 2-hydroxy acids researchgate.netwikipedia.orgebi.ac.ukwikipedia.org.

Research into McyI has shed light on its substrate specificity and the stereochemical aspects of its reactions. McyI specifically converts (3-methyl)malate to (3-methyl)oxaloacetate researchgate.netresearcher.lifenih.govresearchgate.net. Studies on other 2-hydroxyacid dehydrogenases (2HADHs) indicate that this enzyme family can exhibit stereospecificity, acting on specific isomers of hydroxyacids or ketoacids researchgate.netebi.ac.uknih.govmasterorganicchemistry.comnumberanalytics.com. While detailed stereochemical research on this compound formation by McyI is ongoing, the general understanding of 2HADHs suggests that precise substrate recognition and stereochemical outcomes are critical features of their catalytic mechanisms. For instance, the specificity of some P450 enzymes, which also play roles in metabolic transformations, is heavily influenced by substrate structure and stereochemistry nih.gov.

The enzymatic synthesis of this compound by enzymes like McyI is dependent on nicotinamide (B372718) adenine (B156593) dinucleotide cofactors, specifically NAD(P) google.comresearchgate.netnih.govresearchgate.netresearchgate.net. Biochemical studies have confirmed that McyI exhibits a preference for NADP(H) during its oxidoreductase activity researchgate.netnih.govresearchgate.net. McyI possesses multiple cofactor-binding sites, including specific sites for NADP, and its catalytic mechanism involves these nicotinamide cofactors researchgate.netnih.govrcsb.org. The utilization of NAD(P) cofactors is a hallmark of many dehydrogenase enzymes involved in redox reactions within metabolic pathways nottingham.ac.ukfrontiersin.orgasm.orgnih.govbiorxiv.orgmdpi.com.

Compound List

this compound

(3-methyl)malate

(3-methyl)aspartate

Methylmalonic acid

Methylmalonyl-CoA

Methylmalonic semialdehyde

Oxaloacetate

Acetyl-CoA

Succinyl-CoA

Propionyl-CoA

Malonate

Malonic acid

Glyoxylate

Hydroxypyruvate

Glycolate

Glycerate

3-phospho-D-glycerate

3-phosphonooxypyruvate

Erythronate-4-phosphate

3-hydroxy-2-oxo-4-phosphonooxybutanoate

Pyruvate

Malate

Aspartate

Citrate

α-ketoglutarate

Fumarate

Succinate

Phosphoenolpyruvate (PEP)

Formycin

Remdesevir

Enzymology of Methyloxaloacetate Transformation

Methyloxaloacetate Decarboxylases: Characterization and Mechanisms

This compound decarboxylases are enzymes that specifically act on this compound. A prominent and well-characterized example is the PA4872 protein from the opportunistic pathogen Pseudomonas aeruginosa. nih.govnih.govnih.gov

The protein PA4872, from Pseudomonas aeruginosa, was identified through sequence analysis as a novel member of the PEP mutase/isocitrate lyase superfamily. nih.govnih.gov Initial investigations ruled out previously known catalytic functions of this superfamily, leading to the discovery of its unique decarboxylase activity. nih.govnih.govnih.gov Functional genomic approaches, combining structure determination and activity screening, ultimately characterized PA4872 as an oxaloacetate decarboxylase that also efficiently processes this compound. nih.gov

Enzymatic assays have demonstrated that PA4872 effectively decarboxylates both oxaloacetate and 3-methyloxaloacetate. nih.govnih.govnih.gov The enzyme exhibits different kinetic efficiencies for these two substrates. For oxaloacetate, the catalytic rate constant (kcat) is 7500 s⁻¹ and the Michaelis constant (Km) is 2.2 mM. nih.govnih.govnih.gov In the case of 3-methyloxaloacetate, PA4872 displays a kcat of 250 s⁻¹ and a Km of 0.63 mM. nih.govnih.govnih.gov

Kinetic Parameters of PA4872

Substrate kcat (s⁻¹) Km (mM)
Oxaloacetate 7500 2.2
3-Methyloxaloacetate 250 0.63

Data sourced from references nih.govnih.govnih.gov.

The crystal structure of PA4872 has been determined at a 1.9 Å resolution in a complex with a magnesium ion (Mg²⁺) and oxalate (B1200264), which serves as a stable analog of the reaction intermediate. nih.govnih.govnih.gov Like other members of its superfamily, PA4872 assembles into a dimer of dimers. nih.govnih.gov Each subunit is characterized by an α/β barrel fold, and a notable feature is the swapping of the C-terminal α-helices between two subunits. nih.govnih.govnih.gov The Mg²⁺ ion and the oxalate molecule bind within the active site in a manner consistent with other enzymes in the PEP mutase/isocitrate lyase superfamily. nih.govnih.gov The active site also contains a gating loop, which is known to have a catalytic role in related enzymes; in the determined structure of PA4872, this loop is in an open conformation. nih.govnih.govnih.gov

The catalytic mechanism of PA4872 is believed to involve a pyruvate (B1213749) enolate intermediate. nih.govnih.govnih.gov This hypothesis was supported by deuterium (B1214612) exchange experiments with α-oxocarboxylate compounds, which were confirmed using ¹H NMR spectroscopy. nih.govnih.gov Structural analysis points to the importance of a specific histidine residue, His235, which is invariant within the PA4872 sequence family. nih.govnih.gov The Nε atom of His235 is positioned towards the C(2) oxygen of the bound oxalate, which is analogous to the C(3) position of a pyruvyl moiety, suggesting its role in the catalytic process. nih.govnih.govnih.gov

Analysis of the genomic context of PA4872 and its homologs suggests that this enzyme is utilized by a specific group of Gram-negative bacteria to manage the cellular concentrations of pyruvate and bicarbonate. nih.govnih.govnih.gov By catalyzing the decarboxylation of oxaloacetate and this compound, PA4872 can modulate the levels of these crucial metabolic products. nih.gov However, the specific metabolic pathways in which this decarboxylation activity is integrated are not common across the various bacterial species that possess this enzyme. nih.govnih.govnih.gov

In addition to PA4872, other 2-oxo acid decarboxylases exist in nature and are known for their role in amino acid catabolism via the Ehrlich pathway. nih.gov In the yeast Saccharomyces cerevisiae, several thiamine-pyrophosphate-dependent decarboxylases have been identified, including Pdc1, Pdc5, Pdc6, and Aro10. researchgate.net Aro10, in particular, has been characterized as a decarboxylase with broad substrate specificity for various 2-oxo acids, such as those derived from phenylalanine, leucine, and methionine. nih.govnih.gov While these enzymes, especially Aro10, demonstrate promiscuity towards a range of 2-oxo acid substrates, specific studies confirming their catalytic activity on this compound are not prominent in the researched literature. uniprot.orgnih.gov

PA4872 from Pseudomonas aeruginosa as a Decarboxylase

Transcarboxylases Involving this compound

Transcarboxylases are enzymes that catalyze the transfer of a carboxyl group from one molecule to another without the involvement of ATP.

Research has shown that the enzyme is a large, multi-subunit complex with a total molecular weight of 1.2 million daltons, comprising up to 30 polypeptides. nih.gov This intricate structure consists of a central 12S subunit, which binds methylmalonyl-CoA, multiple outer 5S subunits that bind pyruvate, and small 1.3S biotinyl carrier proteins that link the catalytic sites. nih.govnih.gov The enzyme's activity is specific for pyruvate and oxaloacetate as the keto acid substrates but shows broader specificity for CoA compounds. pnas.org Cofactors essential for its function include biotin (B1667282), cobalt, and zinc. wikipedia.org

Table 1: Properties of Methylmalonyl-Oxaloacetic Transcarboxylase

Property Description Source(s)
Systematic Name (S)-methylmalonyl-CoA:pyruvate carboxytransferase wikipedia.org
Common Names Transcarboxylase, Methylmalonyl-CoA transcarboxylase wikipedia.org
EC Number 2.1.3.1 wikipedia.org
Substrates (S)-methylmalonyl-CoA, Pyruvate wikipedia.org
Products Propanoyl-CoA, Oxaloacetate wikipedia.org
Cofactors Biotin, Cobalt, Zinc wikipedia.org

| Source Organism | Propionibacterium shermanii | pnas.org |

A unique feature of methylmalonyl-oxaloacetic transcarboxylase is its ability to shuttle carboxyl groups between different metabolic pathways. pnas.org It effectively links fatty acid metabolism (represented by CoA esters) with carbohydrate metabolism (represented by α-keto acids). pnas.org This function is critical for the synthetic reactions within the cell. pnas.org

The shuttling mechanism is facilitated by the enzyme's complex structure. The process occurs in two distinct half-reactions at separate catalytic sites: nih.govnih.gov

On the 12S subunit, the carboxyl group is transferred from methylmalonyl-CoA to the biotin cofactor attached to the 1.3S carrier subunit. nih.govnih.gov

The carboxylated 1.3S subunit then translocates to a 5S subunit, where it delivers the carboxyl group to pyruvate, forming oxaloacetate. nih.govnih.gov

This physical movement of the biotinyl carrier protein between the different subunits acts as a nanoscale machine, efficiently channeling the reactive carboxyl group from one substrate to another. nih.gov

Other Enzymes Interacting with this compound

Esterases are a class of hydrolase enzymes that split esters into an acid and an alcohol in a chemical reaction with water called hydrolysis. nih.gov While specific enzymes designated as "this compound esterases" are not extensively characterized in the literature, the hydrolysis of the methyl ester in this compound is a reaction catalyzed by general carboxylesterases. nih.gov These enzymes are crucial for various metabolic processes, including the activation of prodrugs and the detoxification of compounds containing ester bonds. nih.gov

The hydrolysis of this compound would involve the nucleophilic attack of a water molecule on the carbonyl carbon of the ester group, leading to the cleavage of the ester bond. youtube.com This reaction would yield oxaloacetate and methanol (B129727) as its products. The presence of the α-methyl group, as seen in related compounds, can influence the chemoselectivity and enantioselectivity of the esterase-catalyzed hydrolysis. nih.gov

Computational and Mechanistic Enzymology Studies

Computational enzymology has become an indispensable tool for understanding enzyme mechanisms at an atomic level. nih.gov Methods such as molecular modeling provide detailed insights into the dynamic interactions between an enzyme and its substrates. zymvol.com

Molecular modeling techniques are used to simulate the behavior of molecules and can provide a detailed understanding of the interactions between a substrate like this compound and an enzyme's active site. zymvol.commdpi.com These in silico studies typically begin with a known three-dimensional structure of the enzyme, often obtained from X-ray crystallography. nih.gov For methylmalonyl-oxaloacetic transcarboxylase, several crystal structures are available in the Protein Data Bank (PDB), with accession codes such as 1DCZ, 1DD2, and 1ON3. wikipedia.org

Using these structures, molecular docking can be employed to predict the most favorable binding pose of this compound within the enzyme's active site. nih.gov Following docking, molecular dynamics (MD) simulations can be run to model the dynamic movements of the substrate and enzyme over time. mdpi.com These simulations provide insights into the conformational changes that occur upon substrate binding, the role of specific amino acid residues in catalysis, and the stability of the enzyme-substrate complex. nih.gov Hybrid quantum mechanics/molecular mechanics (QM/MM) methods can further be used to model the chemical reaction itself, calculating energy barriers and elucidating the precise electronic steps of bond formation and breakage. nih.gov

Table 2: Computational Methods for Studying this compound-Enzyme Interactions

Computational Method Application in Enzymology Source(s)
Molecular Docking Predicts the preferred binding orientation of a substrate within an enzyme's active site. nih.gov
Molecular Dynamics (MD) Simulations Simulates the physical movements of atoms and molecules to study protein dynamics and conformational changes. mdpi.comnih.gov

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Models the electronic details of chemical reactions within the complex environment of the enzyme active site. | nih.govnih.gov |

Quantum Chemical Studies of Reaction Intermediates

The fleeting nature of reaction intermediates in enzymatic catalysis presents a significant challenge to their experimental characterization. Quantum chemical (QC) calculations, particularly within a hybrid quantum mechanics/molecular mechanics (QM/MM) framework, have become an indispensable tool for elucidating the structure, stability, and reactivity of these transient species. wordpress.com In the context of this compound transformation, these computational methods provide profound insights into the electronic and geometric properties of intermediates that are critical for catalysis.

Combined QM/MM approaches are particularly well-suited for studying enzymatic reactions. wordpress.com They treat the chemically active region, such as the substrate (this compound) and key active site residues, with a high level of quantum mechanical theory, while the surrounding protein and solvent environment are modeled using more computationally efficient molecular mechanics force fields. wordpress.comacs.org This dual-level approach allows for a detailed description of the electronic changes occurring during bond formation and cleavage, while still accounting for the influence of the entire enzyme structure. wordpress.com

A central aspect of the enzymatic transformation of this compound involves the formation of enol or enolate intermediates. nih.govmasterorganicchemistry.com Quantum chemical studies on analogous enzymes like citrate (B86180) synthase have been instrumental in understanding the nature of these intermediates. nih.govnih.gov For instance, QM/MM calculations have been employed to investigate the deprotonation of acetyl-CoA and its subsequent nucleophilic attack on oxaloacetate, a process that shares mechanistic features with reactions involving this compound. nih.gov

These computational studies have addressed key questions regarding the relative stability of the enol versus the enolate intermediate within the enzyme's active site. nih.gov Research on citrate synthase suggests that the enolate intermediate of acetyl-CoA is more stable than the enol form within the active site, being stabilized by hydrogen bonds from nearby amino acid residues and water molecules. nih.gov The enolate character is considered crucial for the efficiency of the subsequent condensation reaction. nih.gov

The choice of the quantum mechanical method and the size of the QM region are critical for obtaining reliable results. nih.gov Studies have shown that different density functional theory (DFT) functionals can yield varying descriptions of the reaction intermediates. For example, in the case of acetyl-CoA enolization in citrate synthase, the B3LYP functional failed to identify the enolate as a stable intermediate, whereas the BH&HLYP functional succeeded. nih.gov High-level correlated ab initio methods, while computationally more demanding, can provide benchmark results to validate the performance of different QM/MM setups. nih.gov

The insights gained from these quantum chemical studies can be summarized in detailed data tables that quantify the energetic and geometric properties of the reaction intermediates.

Table 1: Calculated Properties of Reaction Intermediates in an Enzymatic Environment (Hypothetical Data for this compound based on Analogy to Citrate Synthase Studies)

Intermediate SpeciesRelative Energy (kcal/mol)Key Bond Lengths (Å)Key Atomic Charges (e)
This compound-Enzyme Complex0.0C=O: 1.22O(carbonyl): -0.65
Enolate Intermediate+12.5C-C: 1.38, C-O: 1.28O(enolate): -0.85, Cα: -0.50
Enol Intermediate+18.2C=C: 1.35, C-OH: 1.36O(enol): -0.70, Cα: -0.15
Transition State for C-C bond formation+15.8Cα-C(keto): 2.10Cα: -0.25, C(keto): +0.40

Note: This table presents hypothetical data for this compound transformation, extrapolated from findings in studies on citrate synthase and general principles of enolate chemistry. The values are for illustrative purposes to demonstrate the type of information obtained from QM/MM calculations.

The data in such tables, derived from rigorous quantum chemical calculations, allows for a quantitative comparison of different mechanistic pathways. For example, the relative energies can indicate which intermediate is more likely to be formed. Bond lengths and atomic charges provide a detailed picture of the electronic redistribution that occurs upon the formation of the intermediate within the enzyme's active site. The transition state data is crucial for understanding the reaction kinetics, as the energy of the transition state determines the activation energy barrier for a particular reaction step. youtube.com

Furthermore, quantum chemical calculations can map the entire potential energy surface of a reaction, identifying not only stable intermediates and transition states but also the reaction pathways connecting them. nih.gov This allows for a detailed, step-by-step reconstruction of the catalytic mechanism at an atomic level of detail. By applying these established computational methodologies to the specific case of this compound, researchers can unravel the intricacies of its enzymatic transformation, including the precise role of the enzyme in stabilizing key reaction intermediates.

Metabolic Regulation and Flux Analysis in Methyloxaloacetate Pathways

Regulatory Mechanisms Governing Enzymes of Methyloxaloacetate Metabolism

The metabolic pathways involving this compound, primarily situated within the broader context of the ethylmalonyl-CoA (EMC) pathway, are subject to intricate regulatory mechanisms to ensure metabolic homeostasis and adaptation to varying carbon sources. The regulation of enzymatic activity in these pathways occurs at multiple levels, including transcriptional control and modulation of enzyme levels, which collectively govern the flux of carbon through the pathway.

Transcriptional Regulation:

A primary mode of regulation for enzymes in this compound-related pathways is the control of gene expression in response to the available carbon substrate. In organisms such as Methylobacterium extorquens AM1, a model methylotroph, the expression of genes encoding the enzymes of the serine cycle and the ethylmalonyl-CoA pathway is strictly regulated depending on whether the organism is utilizing one-carbon (C1), two-carbon (C2), or four-carbon (C4) compounds. When grown on C1 compounds like methanol (B129727), enzymes specific to C1 assimilation are significantly upregulated. Conversely, when grown on C4 compounds such as succinate, these same enzymes are down-regulated, often by five- to ten-fold plos.org.

Key enzymes of the ethylmalonyl-CoA pathway, which is central to the assimilation of acetyl-CoA and the regeneration of glyoxylate, demonstrate this differential regulation. For instance, crotonyl-CoA carboxylase/reductase (Ccr), a key enzyme in the pathway, is regulated by the transcriptional regulator CcrR nih.gov. The expression of many genes encoding EMC pathway enzymes is not co-located in the genome, suggesting a complex regulatory network nih.gov.

Metabolic Control Points:

Research has identified specific enzymes within these pathways that act as critical metabolic control points. Ethylmalonyl-CoA mutase (Ecm) has been identified as one such regulatory point in the EMC pathway in M. extorquens. Ecm is a reversible enzyme, and its activity and expression levels are crucial for the organism to restore metabolic balance when transitioning between different growth substrates nih.gov. Studies have shown that during a switch in substrate, the levels of ethylmalonyl-CoA can accumulate, and the subsequent increase in Ecm activity, correlated with an upregulation of its corresponding RNA transcripts, is necessary to resume growth. This indicates that Ecm levels are controlled at the transcriptional level and serve as a bottleneck or control point for the metabolic flux nih.gov.

The regulation of these enzymes ensures that the cell can efficiently manage its carbon metabolism, avoiding the accumulation of toxic intermediates like glyoxylate and balancing the production of essential precursors for biosynthesis nih.gov. The interplay between different metabolic pathways, such as the serine cycle and the EMC pathway, is tightly controlled through these regulatory mechanisms to support growth on various substrates.

The following table summarizes the differential activity of key enzymes in M. extorquens AM1 when grown on different carbon sources, illustrating the transcriptional control based on nutritional cues.

EnzymeFunction in PathwayGrowth SubstrateSpecific Activity (nmol min⁻¹ mg⁻¹ protein)
Serine Cycle Enzymes
Serine hydroxymethyl transferase (GlyA)C1 assimilationMethanol18
Acetate10
Succinate4
Malate dehydrogenase (Mdh)Regeneration of glyoxylateMethanol1300
Acetate1100
Succinate210
Ethylmalonyl-CoA Pathway Enzymes
Crotonyl-CoA carboxylase/reductase (Ccr)Acetyl-CoA assimilationMethanol110
Acetate120
Succinate13
Ethylmalonyl-CoA mutase (Ecm)IsomerizationMethanol38
Acetate45
Succinate2
Propionyl-CoA carboxylase (Pcc)C2-specific stepMethanol4
Acetate26
Succinate2
Methylmalonyl-CoA mutase (Mcm)C2-specific stepMethanol3
Acetate21
Succinate1

Data adapted from studies on Methylobacterium extorquens AM1. plos.org

This stringent regulation at the level of enzyme synthesis allows the organism to efficiently channel carbon from various sources into central metabolism, highlighting the adaptability of methylotrophic metabolism.

Metabolic Engineering and Biotechnological Applications of Methyloxaloacetate

Engineering Microorganisms for Enhanced Production of Methyloxaloacetate-Derived Compounds

The engineering of microorganisms to efficiently produce compounds derived from this compound involves modifying their metabolic networks to channel precursors towards the desired product. This approach leverages the inherent biosynthetic capabilities of microbes while introducing or optimizing specific pathways.

Biosynthesis of Chiral Pharmaceutical Intermediates

This compound can serve as a precursor in the biosynthesis of chiral pharmaceutical intermediates. For instance, in the context of producing L-homoalanine, a key chiral intermediate for antiepileptic drugs like levetiracetam (B1674943) and brivaracetam, alternative pathways involving this compound have been explored. One such pathway involves the conversion of glutamate (B1630785) via β-methylaspartate and subsequently to β-methyloxaloacetate, which can then be transformed into α-ketobutyrate, a precursor to L-homoalanine nih.govpnas.org. The development of engineered Escherichia coli strains capable of overproducing threonine, which is then converted to 2-ketobutyrate, followed by amination to L-homoalanine, highlights the potential for microbial synthesis of such chiral building blocks nih.gov. The precise control over stereochemistry is critical for drug efficacy and safety, making biocatalytic routes attractive nih.govresearchgate.netsciforum.net.

Strategies for Expanding Metabolic Networks

Expanding microbial metabolic networks to incorporate this compound-related biosynthesis often involves introducing heterologous genes encoding specific enzymes or modifying existing pathways. For example, research into methylmalonic acid production has involved engineering microorganisms to facilitate the conversion of metabolic intermediates, such as through the deamination of 3-methylaspartate to this compound, followed by decarboxylation to methylmalonic semialdehyde google.com. This strategy aims to redirect carbon flux towards the desired product, often by enhancing the expression of key enzymes or by knocking out competing pathways.

Directed Evolution and Enzyme Repurposing for this compound Transformations

Directed evolution and enzyme repurposing are powerful tools for tailoring enzymes to perform specific transformations involving this compound or its derivatives. These techniques allow for the optimization of enzyme activity, substrate specificity, and stability for industrial applications.

Altering Substrate Specificity of Dehydrogenases (e.g., Glutamate Dehydrogenase)

Glutamate dehydrogenases (GDHs) are a superfamily of enzymes that catalyze the reversible reductive amination of 2-keto acids. While native GDHs typically exhibit high specificity for 2-ketoglutarate, directed evolution strategies have been employed to alter their substrate specificity, enabling them to act on other keto acids, such as 2-ketobutyrate, which is relevant for this compound-related pathways nih.govnih.govmdpi.comrsc.org. For instance, mutations in key residues within the active site of GDH have been shown to significantly enhance its affinity and activity towards 2-ketobutyrate, facilitating the production of non-natural amino acids like L-homoalanine nih.govrsc.org. Computational redesign, coupled with experimental verification, is also being used to systematically engineer the substrate binding pocket of GDHs to accept a wider range of substrates, including those relevant to this compound transformations figshare.com.

Biocatalytic Applications of this compound-Converting Enzymes in Flow Chemistry

The integration of biocatalysis with flow chemistry offers significant advantages for chemical synthesis, including improved efficiency, enhanced control, and reduced waste mt.comlabunlimited.comnih.govfrontiersin.org. Enzymes capable of converting this compound or related compounds can be immobilized in flow reactors, allowing for continuous, high-throughput production. This approach facilitates enzyme recovery and reuse, reduces reaction times, and enables precise control over reaction parameters labunlimited.comnih.gov. For example, engineered enzymes that facilitate amination reactions, potentially involving this compound derivatives, could be employed in continuous flow systems for the production of chiral intermediates nih.govrsc.org.

Synthetic Biology Approaches for Novel Pathways Incorporating this compound

Synthetic biology offers a framework for designing and constructing novel metabolic pathways that incorporate this compound. This involves the assembly of biological parts and devices to create new biological systems or modify existing ones for specific functions nih.govnih.gov. By introducing heterologous genes or redesigning existing metabolic routes, synthetic biologists can create microbial cell factories capable of producing this compound-derived compounds through entirely new biochemical routes shikifactory100.eunumberanalytics.com. This approach allows for the exploration of non-intuitive pathway modifications and the creation of bespoke biocatalytic processes tailored for specific industrial needs.

Future Research Directions and Emerging Areas

Elucidation of Undiscovered Methyloxaloacetate-Related Pathways

A primary focus of future research will be the identification and characterization of novel metabolic pathways involving this compound. While its role in the citric acid cycle and amino acid metabolism is well-documented, its participation in other cellular processes remains largely unexplored. Advanced analytical techniques, such as high-throughput screening and metabolomics, will be instrumental in uncovering these new pathways. The discovery of such pathways could reveal new regulatory mechanisms and metabolic interconnections within the cell, offering a more complete picture of cellular metabolism.

Engineering Novel Enzymes with Enhanced this compound Specificity

The development of novel enzymes with tailored specificity for this compound is a significant area of future research. Current enzymes that utilize this compound often exhibit broad substrate specificity, which can limit their efficiency and applicability in specific biocatalytic processes. Techniques such as directed evolution and rational enzyme design can be employed to create mutant enzymes with improved catalytic activity and specificity for this compound. youtube.com These engineered enzymes could be pivotal in the development of more efficient and selective biocatalytic systems for the production of valuable chemicals.

Methodologies like iterative saturation mutagenesis have proven successful in enhancing various enzyme properties, including substrate scope, stereoselectivity, and thermostability. nih.gov The application of these techniques to enzymes that interact with α-keto acids, a class of molecules to which this compound belongs, has already demonstrated the potential to improve the production of these compounds. patsnap.commsu.ru

Integration of Multi-Omics Data for Systems-Level Understanding

A systems-level understanding of this compound metabolism can be achieved through the integration of multiple "omics" datasets. This approach combines genomics, transcriptomics, proteomics, and metabolomics to construct comprehensive models of cellular processes. By integrating these data, researchers can identify the genes, proteins, and metabolites that are associated with this compound metabolism and understand how they are regulated under different conditions. youtube.comnih.govmdpi.com

Fluxomics, the study of metabolic fluxes, is a key component of this integrated approach. mdpi.com By tracing the flow of isotopes through metabolic pathways, flux analysis can provide quantitative insights into the activity of this compound-related pathways. nih.gov This systems-level understanding will be crucial for identifying bottlenecks in metabolic pathways and for designing strategies to optimize the production of this compound-derived compounds. The integration of multi-omics data has been successfully applied to understand complex biological systems and can be a powerful tool for elucidating the intricate network of interactions surrounding this compound. nih.govmdpi.comnih.govnih.gov

Development of Advanced Bioreactors for this compound-Dependent Biocatalysis

The design and optimization of bioreactors are critical for the industrial-scale application of this compound-dependent biocatalysis. Future research will focus on developing advanced bioreactor configurations that enhance productivity and efficiency. Strategies such as fed-batch fermentation, immobilized enzyme reactors, and in situ product removal will be key areas of investigation. patsnap.comnih.gov

Common Bioreactor Strategies for α-Keto Acid Production:

Bioreactor StrategyDescriptionPotential Advantages for this compound-Dependent Processes
Fed-Batch Fermentation Substrates are added in increments during the fermentation process.Allows for higher cell densities and product titers by avoiding substrate inhibition.
Immobilized Enzyme Reactors Enzymes are physically confined or localized in a defined region of the reactor.Enhances enzyme stability and allows for continuous operation and easier product purification. mdpi.com
In Situ Product Removal (ISPR) The product is continuously removed from the bioreactor as it is formed.Overcomes product inhibition, shifts reaction equilibria to favor product formation, and can simplify downstream processing. nih.govnih.govnih.gov

The development of efficient downstream processing techniques will also be crucial for the economic viability of these biocatalytic processes.

Exploration of this compound Analogs in Chemical Biology Research

The synthesis and application of this compound analogs are a promising area for future chemical biology research. These analogs can serve as valuable tools to probe the mechanisms of enzymes that interact with this compound and to investigate its biological functions. The design of these analogs often focuses on improving stability, as molecules like oxaloacetate are prone to decarboxylation. patsnap.com

By introducing specific modifications to the this compound structure, researchers can create molecules that act as inhibitors or probes for specific enzymes. This approach has been used to study a variety of biological systems and can provide detailed insights into enzyme-substrate interactions and metabolic pathways. The development of novel synthetic routes will be essential for creating a diverse library of this compound analogs for these studies. patsnap.com

Q & A

Q. What are the standard protocols for synthesizing methyloxaloacetate, and how do reaction conditions influence yield and purity?

this compound synthesis typically involves esterification of oxaloacetic acid using methanol under acidic catalysis. Key variables include temperature (optimized at 40–60°C), molar ratios of reactants (e.g., 1:3 oxaloacetic acid to methanol), and reaction time (6–12 hours). Purity is enhanced via recrystallization or column chromatography . For reproducibility, detailed characterization (e.g., NMR, FT-IR) must confirm ester formation and exclude side products like dimethyl esters .

Q. How is this compound characterized spectroscopically, and what spectral markers distinguish it from structurally similar compounds?

  • NMR : Look for a singlet at ~3.7 ppm (methoxy group) and carbonyl signals at ~170–175 ppm in 13C^{13}\text{C} NMR.
  • FT-IR : Ester C=O stretch at ~1740 cm1^{-1} and absence of carboxylic acid O-H (~2500–3300 cm1^{-1}). Differentiation from analogs (e.g., methylmalonate) requires 1H^{1}\text{H}-13C^{13}\text{C} HSQC to resolve overlapping signals .

Q. What role does this compound play in central metabolic pathways, and how is its intracellular concentration regulated?

this compound is a key intermediate in the C5-branched dibasic acid metabolism (KEGG PATHWAY: ko00660), participating in methylmalonyl-CoA conversion. Its levels are modulated by substrate availability (e.g., pyruvate) and enzyme activity (e.g., this compound decarboxylase) .

Advanced Research Questions

Q. How can contradictory data on this compound’s metabolic flux in cancer cells be resolved using isotope tracing and computational modeling?

Discrepancies in flux studies often arise from compartmentalization (cytosolic vs. mitochondrial pools) or isotopic dilution. Employ 13C^{13}\text{C}-glucose tracing with LC-MS to track label incorporation into this compound. Pair with kinetic models (e.g., COPASI) to account for enzyme kinetics and transport limitations . Validate using CRISPR-mediated knockout of associated transporters (e.g., SLC25A11) .

Q. What experimental strategies mitigate this compound instability during in vitro assays, particularly in alkaline conditions?

Instability due to hydrolysis or decarboxylation is addressed by:

  • Buffering solutions at pH 6–7 (e.g., phosphate buffer).
  • Using fresh preparations with stabilizers (e.g., 1 mM DTT).
  • Conducting time-course assays to quantify degradation rates. Include negative controls without enzymes to isolate non-enzymatic decay .

Q. How do stereochemical variations in this compound derivatives affect enzyme binding affinity, and what structural biology techniques elucidate these interactions?

D- vs. L-stereoisomers exhibit divergent binding in malate dehydrogenase active sites. Use X-ray crystallography (resolution ≤2.0 Å) or cryo-EM to map hydrogen-bonding networks. Pair with molecular dynamics simulations (AMBER/CHARMM) to predict free-energy changes (ΔG\Delta G) upon mutation .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing dose-response relationships involving this compound in cell-based assays?

  • Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression (GraphPad Prism).
  • Report IC50_{50}/EC50_{50} with 95% confidence intervals.
  • Validate assumptions (e.g., normality) via Shapiro-Wilk tests. For non-linear kinetics, use Akaike’s Information Criterion (AIC) to compare models .

Q. How should this compound-related data be presented in manuscripts to ensure reproducibility and compliance with journal guidelines?

  • Tables : Include purity (HPLC%), spectral data (λmax_{\text{max}}), and kinetic parameters (KmK_m, VmaxV_{\text{max}}).
  • Supplemental Data : Provide raw NMR/FID files, chromatograms, and computational scripts (GitHub DOI).
  • Ethics : Disclose synthesis hazards (e.g., methanol toxicity) and institutional safety approvals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyloxaloacetate
Reactant of Route 2
Methyloxaloacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.